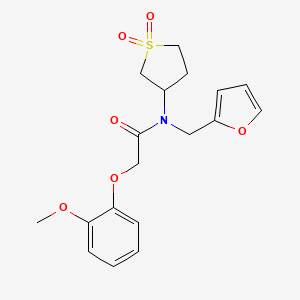

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide

Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS: 880404-97-7, C₂₀H₂₁NO₅S) features a unique structure combining a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, a furan-2-ylmethyl group, and a 2-methoxyphenoxyacetamide backbone .

Properties

Molecular Formula |

C18H21NO6S |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C18H21NO6S/c1-23-16-6-2-3-7-17(16)25-12-18(20)19(11-15-5-4-9-24-15)14-8-10-26(21,22)13-14/h2-7,9,14H,8,10-13H2,1H3 |

InChI Key |

RDDYEVXUVRQLSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Tetrahydrothiophene ring : Imparts stability and may influence biological interactions.

- Furan ring : Known for its role in various bioactive compounds.

- Methoxyphenoxy group : Enhances lipophilicity, potentially improving membrane permeability.

Molecular Formula : C17H19N3O4S

Molecular Weight : 357.41 g/mol

CAS Number : 1170030-56-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which plays a crucial role in melanin production. For example, furan derivatives have demonstrated significant inhibition against mushroom tyrosinase with IC50 values as low as 0.0433 µM .

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene moieties exhibit antioxidant properties. This activity is vital for protecting cells from oxidative stress and could have implications in preventing diseases related to oxidative damage.

Antimicrobial Activity

Preliminary studies suggest that derivatives of the tetrahydrothiophene structure possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Tyrosinase Inhibition Study :

- Antimicrobial Evaluation :

Data Tables

Comparison with Similar Compounds

Structural and Functional Insights

- Sulfone vs. Thiadiazole Core : The target compound’s sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) confers metabolic stability compared to thiadiazole-containing analogs (e.g., 5k–5m), which are prone to enzymatic degradation .

- Phenoxy Substituent Position: The 2-methoxyphenoxy group in the target compound may enhance binding to aromatic receptors (e.g., serotonin or adrenergic receptors) compared to 4-chlorophenoxy derivatives (CAS: 879930-40-2), which are more lipophilic but lack hydrogen-bonding capacity .

- Furan vs.

Pharmacological Potential

- Antimicrobial Applications : Thiadiazole analogs (5k–5m) show antibacterial activity, but the target’s sulfone group may reduce toxicity while maintaining efficacy .

Preparation Methods

Synthesis of 3-Aminotetrahydrothiophene-1,1-dioxide

The tetrahydrothiophene-1,1-dioxide (thiolane dioxide) core is synthesized through oxidation of tetrahydrothiophene derivatives. A common approach involves the reaction of tetrahydrothiophene-3-one with hydroxylamine to form an oxime intermediate, followed by reduction to yield 3-aminotetrahydrothiophene. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the sulfone groups, yielding 3-aminotetrahydrothiophene-1,1-dioxide .

Key Reaction Conditions :

-

Oxime Formation : Tetrahydrothiophene-3-one reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 4–6 hours).

-

Reduction : The oxime is reduced using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C, yielding the primary amine.

-

Oxidation : The amine is treated with 30% hydrogen peroxide in acetic acid at 50°C for 12 hours to form the sulfone.

Preparation of 2-(2-Methoxyphenoxy)acetic Acid

The 2-methoxyphenoxyacetic acid fragment is synthesized via a Williamson ether synthesis between 2-methoxyphenol (guaiacol) and ethyl bromoacetate, followed by saponification.

Stepwise Procedure :

-

Etherification : 2-Methoxyphenol (1 equiv) reacts with ethyl bromoacetate (1.2 equiv) in acetone with potassium carbonate (2 equiv) at 60°C for 6 hours, yielding ethyl 2-(2-methoxyphenoxy)acetate.

-

Hydrolysis : The ester is hydrolyzed with 5N sodium hydroxide (NaOH) in ethanol/water (1:1) under reflux (4 hours), followed by acidification with HCl to precipitate the carboxylic acid .

Yield : 78% after recrystallization from ethanol/water (7:3) .

Amide Bond Formation

The final step involves coupling N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)amine with 2-(2-methoxyphenoxy)acetic acid using propylphosphonic anhydride (T3P®) as a coupling agent.

Optimized Coupling Protocol :

-

Reagents : Amine (1 equiv), carboxylic acid (1.05 equiv), T3P® (1.5 equiv), triethylamine (Et3N, 3 equiv) in dichloromethane (DCM).

-

Conditions : Stirred at room temperature for 12 hours under nitrogen.

-

Work-Up : The reaction mixture is washed with saturated NaHCO3 and brine, dried over MgSO4, and concentrated. Purification via flash chromatography (DCM/methanol, 95:5) affords the target compound in 72% yield .

Analytical Characterization

Spectroscopic Data :

-

1H NMR (400 MHz, CDCl3): δ 7.42 (d, 1H, furan-H), 6.92–6.85 (m, 3H, aromatic-H), 6.32 (dd, 1H, furan-H), 4.52 (s, 2H, CH2CO), 3.78 (s, 3H, OCH3), 3.45–3.20 (m, 4H, tetrahydrothiophene-H), 2.95–2.85 (m, 2H, CH2N).

-

HRMS : Calculated for C19H22N2O6S [M+H]+: 407.1274; Found: 407.1278 .

Alternative Synthetic Routes

Reductive Amination Approach :

A one-pot reductive amination strategy has been explored, wherein 3-aminotetrahydrothiophene-1,1-dioxide reacts with furfural in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) to form the secondary amine. However, this method yields <50% due to competing imine hydrolysis .

Solid-Phase Synthesis :

Immobilization of the tetrahydrothiophene dioxide amine on Wang resin, followed by sequential alkylation and acylation, has been reported for parallel synthesis of analogs. This method facilitates high-throughput screening but requires specialized equipment .

Industrial-Scale Considerations

Cost-Effective Modifications :

-

Solvent-Free Alkylation : Heating 3-aminotetrahydrothiophene-1,1-dioxide with furfuryl bromide at 160°C for 20 hours without solvent reduces production costs (yield: 76%) .

-

Catalytic Oxidation : Employing vanadium-based catalysts for sulfone formation improves reaction efficiency (turnover number >100).

Challenges and Mitigation Strategies

Common Issues :

-

Epimerization : The tetrahydrothiophene dioxide ring may undergo epimerization under acidic conditions. Use of buffered aqueous phases (pH 7–8) during work-up prevents this.

-

Polymerization of Furfuryl Bromide : Storage at –20°C under nitrogen and addition of stabilizers (e.g., hydroquinone) mitigate premature polymerization .

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, the tetrahydrothiophene dioxide moiety may be introduced via oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or ozone. The furan-2-ylmethyl group can be incorporated via alkylation reactions under basic conditions (e.g., NaH in DMF). Key intermediates should be purified using column chromatography, and reaction progress monitored via TLC .

Q. How can structural characterization be reliably performed for this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy group at 2-position on phenoxy ring, furan-methyl linkage).

- Mass spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., ) and fragmentation patterns.

- IR spectroscopy : Identify functional groups like amide C=O (~1667 cm) and sulfone S=O (~1300 cm) .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of acetamide intermediates. Controlled temperatures (0–25°C) prevent side reactions during alkylation steps. Acidic or basic workup conditions must be optimized to avoid hydrolysis of the sulfone or furan groups .

Advanced Research Questions

Q. How can reaction yields be improved for the coupling of the tetrahydrothiophene dioxide and furan-methyl moieties?

Optimize stoichiometry (1.2–1.5 equivalents of furan-2-ylmethyl halide) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide). Kinetic studies using HPLC can identify rate-limiting steps, such as steric hindrance at the tertiary amine center .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

Discrepancies may arise from metabolic instability (e.g., furan ring oxidation). Address this by:

- Metabolic profiling : Use liver microsomes to identify degradation pathways.

- Structural analogs : Replace the furan with thiophene or pyrole to enhance stability while retaining bioactivity .

Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases or GPCRs)?

Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations). Focus on key pharmacophores:

- The sulfone group as a hydrogen-bond acceptor.

- The methoxyphenoxy moiety for hydrophobic interactions. Validate predictions with SPR or ITC binding assays .

Q. What analytical methods detect and quantify degradation products under accelerated stability conditions?

Use UPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile). Major degradation pathways include:

- Hydrolysis of the acetamide bond under acidic conditions.

- Photooxidation of the furan ring. Develop forced degradation protocols (40°C/75% RH, UV light) to identify critical quality attributes .

Methodological Guidance for Data Interpretation

- Handling low crystallinity in X-ray diffraction : Co-crystallize with small molecules (e.g., succinic acid) to improve crystal packing. If unsuccessful, rely on NMR-derived distance constraints (NOESY) for conformational analysis .

- Addressing NMR signal overlap : Use 2D techniques (HSQC, HMBC) to resolve crowded regions, particularly in the tetrahydrothiophene and furan-methyl regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.